![molecular formula C11H12N4O8S2 B13434174 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade) is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, carbonyl, and sulfonyl groups, as well as a thiophene ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common synthetic routes may include:
Acetylation: Introduction of the acetylamino group through acetylation reactions.
Carbonylation: Formation of carbonyl groups via carbonylation reactions.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides or sulfonic acids.
Thiophene Ring Formation: Construction of the thiophene ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or sulfonyl groups to their corresponding alcohols or sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.
科学研究应用
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to various biochemical effects. For example, the sulfonyl group may interact with nucleophilic sites on proteins or enzymes, altering their activity and function.
相似化合物的比较
Similar Compounds
Similar compounds to 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester include:
Sulfonyl Thiophenes: Compounds with similar sulfonyl and thiophene structures.
Acetylamino Derivatives: Compounds containing acetylamino groups.
Carbonyl-Containing Compounds: Molecules with multiple carbonyl groups.
Uniqueness
The uniqueness of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester lies in its combination of functional groups and structural complexity, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
属性
分子式 |
C11H12N4O8S2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
methyl 3-(acetylcarbamoylcarbamoylcarbamoylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N4O8S2/c1-5(16)12-9(18)13-10(19)14-11(20)15-25(21,22)6-3-4-24-7(6)8(17)23-2/h3-4H,1-2H3,(H4,12,13,14,15,16,18,19,20) |
InChI 键 |
OHNOIMQIGGUKIP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=O)NC(=O)NC(=O)NS(=O)(=O)C1=C(SC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
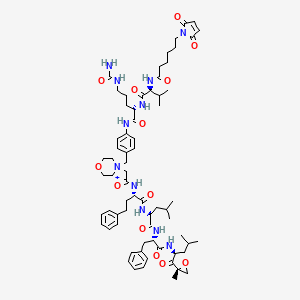
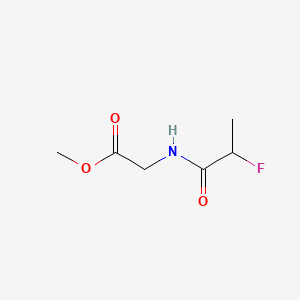
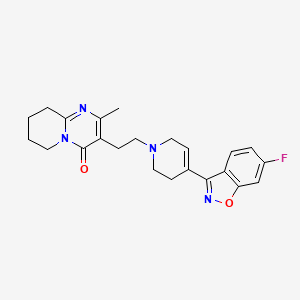
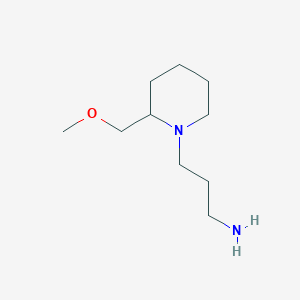




![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
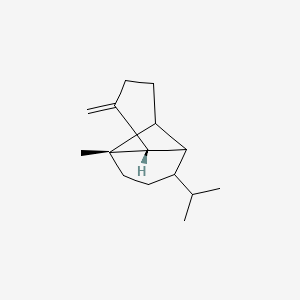
![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
